An In-Depth Technical Guide to 2-Chloroethylammonium chloride (CAS 870-24-6)
An In-Depth Technical Guide to 2-Chloroethylammonium chloride (CAS 870-24-6)
A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals
Foreword
2-Chloroethylammonium chloride, a seemingly simple bifunctional molecule, serves as a critical and versatile building block in the complex world of organic synthesis and pharmaceutical development. Its strategic importance lies in its ability to act as a potent electrophile, enabling the introduction of the reactive 2-aminoethyl moiety into a wide array of molecular scaffolds. This guide, intended for the discerning researcher and development scientist, moves beyond a cursory overview to provide a deep, mechanistic, and practical understanding of this essential reagent. We will explore its fundamental properties, delve into reliable synthetic protocols, dissect its reactivity, and showcase its application in the synthesis of high-value compounds, all while maintaining a steadfast focus on safety and experimental reproducibility.
Physicochemical and Structural Characteristics
2-Chloroethylammonium chloride is a white to light beige crystalline powder that is highly soluble in water.[1] Its hygroscopic nature necessitates storage in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible substances.[1] The compound's structure, featuring a primary amine and a primary alkyl chloride, is the key to its synthetic utility.
Table 1: Physicochemical Properties of 2-Chloroethylammonium chloride
| Property | Value | Source(s) |
| CAS Number | 870-24-6 | [2] |
| Molecular Formula | C₂H₇Cl₂N | [2] |
| Molecular Weight | 115.99 g/mol | [2] |
| Appearance | White to light beige crystalline powder | [1] |
| Melting Point | 143-146 °C | [3] |
| Solubility in Water | 5666 g/L at 20 °C | [3] |
| pH | 2-3 (5666 g/L solution at 20 °C) | [3] |
| Bulk Density | 750-850 kg/m ³ | [3] |
Synthesis of 2-Chloroethylammonium chloride: A Tale of Two Chlorinating Agents
The preparation of 2-chloroethylammonium chloride is most commonly achieved through the chlorination of ethanolamine. Two primary methods dominate the landscape: the use of thionyl chloride and the application of hydrogen chloride. The choice between these reagents often represents a trade-off between reaction conditions, cost, and environmental impact.
The Thionyl Chloride Route: Efficiency at a Cost
The reaction of ethanolamine with thionyl chloride is a widely employed method due to its mild reaction conditions, shorter reaction times, and high product yields.[4][5] However, the relatively high cost of thionyl chloride and the evolution of sulfur dioxide, a polluting gas, are significant drawbacks.[4]
A laboratory-scale protocol can be adapted from patented procedures. The fundamental transformation involves the conversion of the hydroxyl group of ethanolamine into a chloride.
-
Reaction Setup: In a two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a scrubber (containing a sodium hydroxide solution to neutralize evolved HCl and SO₂), add ethanolamine.
-
Solvent Addition: Add a suitable solvent. While some procedures are performed neat, an inert solvent like dichloromethane can be used to moderate the reaction.
-
Thionyl Chloride Addition: Cool the flask in an ice bath. Slowly add thionyl chloride dropwise to the stirred solution. The reaction is exothermic, and maintaining a low temperature is crucial to control the reaction rate.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for a specified period (typically 2-4 hours) to ensure complete conversion.
-
Workup and Isolation: After cooling, the excess thionyl chloride can be removed under reduced pressure. The resulting solid is then typically recrystallized from a suitable solvent system, such as ethanol/ether, to yield pure 2-chloroethylammonium chloride.
Caption: Synthesis of 2-Chloroethylammonium chloride using Thionyl Chloride.
The Hydrogen Chloride Method: A Greener, More Demanding Alternative
Utilizing hydrogen chloride as the chlorinating agent offers a more environmentally friendly approach by avoiding the generation of sulfur dioxide.[4] This method can produce high-purity product with excellent yields. However, it often requires elevated pressure and longer reaction times, necessitating more robust equipment.[4]
A patented method outlines a procedure that can be adapted for laboratory synthesis.[4]
-
Formation of Ethanolamine Hydrochloride: In a reaction vessel, dissolve ethanolamine in a suitable solvent. Purge the vessel with nitrogen, and then bubble hydrogen chloride gas through the solution at room temperature with stirring until the pH of the system reaches 2-3. This forms the ethanolamine hydrochloride salt in situ.
-
Chlorination Reaction: Add a catalytic amount of an organic acid. Heat the mixture and continue to pass hydrogen chloride gas through the reactor. The water generated during the reaction is removed by distillation.
-
Isolation: Once the reaction is complete, cool the mixture to room temperature. Add anhydrous ethanol to precipitate the product. The solid 2-chloroethylammonium chloride is then collected by filtration, washed with cold ethanol, and dried under vacuum.
Caption: General mechanism of alkylation via an aziridinium ion intermediate.
Applications in Drug Development and Organic Synthesis
2-Chloroethylammonium chloride is a key intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs) and other fine chemicals. [6]
Synthesis of Fluvoxamine Maleate
Fluvoxamine is a selective serotonin reuptake inhibitor (SSRI) used in the treatment of depression and obsessive-compulsive disorder. [7][8]A crucial step in its synthesis involves the O-alkylation of an oxime intermediate with 2-chloroethylammonium chloride. [7][9]
-
Reaction Setup: To a solution of 5-methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one oxime in a suitable aprotic solvent (e.g., n-butanol), add a base such as sodium hydroxide. [9]2. Addition of Alkylating Agent: Add a solution of 2-chloroethylammonium chloride in water dropwise to the reaction mixture at a controlled temperature (e.g., 30-35 °C). [9]3. Reaction Progression: Stir the reaction mixture for a few hours at the same temperature. [9]4. Workup and Salt Formation: After the reaction is complete, add water and separate the organic layer. To the organic phase, add a solution of maleic acid to precipitate fluvoxamine maleate. [1][9]5. Purification: The crude product is then recrystallized from a suitable solvent to obtain high-purity fluvoxamine maleate. [9]
Synthesis of N-Arylpiperazines
N-Arylpiperazines are a common structural motif in many centrally acting drugs. While bis(2-chloroethyl)amine hydrochloride is often used for the de novo synthesis of the piperazine ring, 2-chloroethylammonium chloride can be used to introduce a 2-aminoethyl side chain, which can subsequently be cyclized to form a piperazine or a related heterocyclic system.
-
Reaction Setup: In a reaction vessel, dissolve the substituted aniline and a non-nucleophilic base (e.g., potassium carbonate or triethylamine) in an anhydrous solvent such as acetonitrile or DMF.
-
Addition of Alkylating Agent: Add 2-chloroethylammonium chloride to the mixture.
-
Reaction Conditions: Heat the reaction mixture to an appropriate temperature (ranging from room temperature to reflux) and monitor the reaction progress by TLC or LC-MS.
-
Workup and Isolation: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The residue can be partitioned between water and an organic solvent.
-
Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to yield the desired N-(2-aminoethyl)aniline derivative.
Analytical Characterization and Spectral Data
Accurate characterization of 2-chloroethylammonium chloride is crucial for its use in synthesis. The following section provides an overview of its key spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of 2-chloroethylammonium chloride in D₂O typically shows two triplets. The triplet downfield (around 3.89 ppm) corresponds to the two protons on the carbon adjacent to the chlorine atom (-CH₂Cl). The upfield triplet (around 3.43 ppm) is assigned to the two protons on the carbon adjacent to the ammonium group (-CH₂NH₃⁺). The coupling between the two methylene groups results in the triplet splitting pattern. [10]
-
¹³C NMR: The carbon-13 NMR spectrum is expected to show two signals. The carbon atom bonded to the electronegative chlorine atom (C-Cl) will be deshielded and appear further downfield (typically in the range of 40-45 ppm). The carbon atom bonded to the ammonium group (C-N) will appear more upfield (typically in the range of 37-45 ppm). [11]
Infrared (IR) Spectroscopy
The IR spectrum of 2-chloroethylammonium chloride will exhibit characteristic absorption bands corresponding to its functional groups. Key expected peaks include:
-
N-H stretching: A broad band in the region of 3200-2800 cm⁻¹, characteristic of the ammonium salt.
-
C-H stretching: Peaks in the 3000-2850 cm⁻¹ region.
-
N-H bending: An absorption around 1600-1500 cm⁻¹.
-
C-Cl stretching: A peak in the fingerprint region, typically around 800-600 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum of 2-chloroethylammonium chloride is expected to be influenced by the presence of the chlorine atom, which has two common isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 natural abundance. This will result in characteristic M+ and M+2 isotope peaks for fragments containing a chlorine atom. [12][13]The molecular ion may be weak or absent. [14]Common fragmentation pathways would likely involve the loss of HCl or cleavage of the C-C bond.
Safety and Handling
2-Chloroethylammonium chloride is a hazardous substance and must be handled with appropriate safety precautions.
Hazard Identification
[2]* Corrosive: Causes severe skin burns and eye damage.
-
Mutagenic: Suspected of causing genetic defects.
-
Corrosive to metals.
Table 2: GHS Hazard and Precautionary Statements
| GHS Classification | Hazard Statements | Precautionary Statements |
| Skin Corrosion 1B, Germ Cell Mutagenicity 2, Corrosive to Metals 1 | H314: Causes severe skin burns and eye damage. H341: Suspected of causing genetic defects. H290: May be corrosive to metals. | P260: Do not breathe dust. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER or doctor/physician. |
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and protective clothing.
-
Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases if dusts or aerosols are generated.
First Aid Measures
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Consult a physician.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a physician.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
Conclusion
2-Chloroethylammonium chloride is a foundational reagent in modern organic and medicinal chemistry. Its predictable reactivity, centered around the formation of the electrophilic aziridinium ion, provides a reliable pathway for the introduction of the 2-aminoethyl group. A thorough understanding of its properties, synthetic routes, and handling requirements, as detailed in this guide, is paramount for its safe and effective utilization in the laboratory and in the development of novel therapeutics. As with any reactive chemical, adherence to strict safety protocols is non-negotiable.
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